1-(3,5-Difluorophenyl)-1H-pyrazol-4-amine

Lipophilicity Drug-likeness Permeability

This 1-(3,5-difluorophenyl)-1H-pyrazol-4-amine scaffold is essential for medicinal chemistry programs targeting kinases. Its specific 3,5-difluoro pattern is evidenced to enable nanomolar JAK inhibition (IC50 2.2–3.5 nM) and optimal oral bioavailability (logP 2.31). The free 4-amine handle is ideal for amide coupling or urea formation in focused library synthesis. Procure this compound to ensure reproducible SAR, as alternative regioisomers or non-fluorinated analogs exhibit significant potency variations.

Molecular Formula C9H7F2N3
Molecular Weight 195.17 g/mol
CAS No. 646037-39-0
Cat. No. B12887729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,5-Difluorophenyl)-1H-pyrazol-4-amine
CAS646037-39-0
Molecular FormulaC9H7F2N3
Molecular Weight195.17 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1F)F)N2C=C(C=N2)N
InChIInChI=1S/C9H7F2N3/c10-6-1-7(11)3-9(2-6)14-5-8(12)4-13-14/h1-5H,12H2
InChIKeyOIIPUFNXGPIVCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3,5-Difluorophenyl)-1H-pyrazol-4-amine (CAS 646037-39-0) – Structural Identity and Baseline Characterization for Research Procurement


1-(3,5-Difluorophenyl)-1H-pyrazol-4-amine (CAS 646037-39-0) is a fluorinated aminopyrazole heterocycle, defined by a pyrazole core bearing a free 4-amino group and an N1-aryl substituent comprising a 3,5-difluorophenyl ring . The molecular formula is C9H7F2N3, with a molecular weight of 195.17 g/mol and a calculated logP of 2.31, indicating moderate lipophilicity . This scaffold belongs to the broader class of 1-aryl-4-aminopyrazoles, which are recognized as privileged fragments in kinase inhibitor discovery and agrochemical development [1]. While structurally related analogs exist—including the non-fluorinated parent (1-phenyl-1H-pyrazol-4-amine, CAS 1128-53-6) and regioisomeric difluoro variants—the specific 3,5-difluoro substitution pattern on the N1-phenyl ring imparts distinct electronic and steric properties that influence reactivity, binding interactions, and metabolic stability [1].

Why 1-(3,5-Difluorophenyl)-1H-pyrazol-4-amine Cannot Be Casually Substituted by Other 1-Aryl-4-aminopyrazoles


The 1-aryl-4-aminopyrazole chemotype is highly sensitive to aryl substitution; even minor changes in the N1-phenyl ring—such as the position and number of fluorine atoms—can profoundly alter target engagement, selectivity, and pharmacokinetic behavior. Direct evidence from a series of 4-amino-(1H)-pyrazole JAK inhibitors demonstrates that varying the aryl substituent yields IC50 values spanning three orders of magnitude against JAK kinases, underscoring that potency and isoform selectivity are exquisitely dependent on the exact aryl group [1]. The 3,5-difluorophenyl motif confers a unique combination of electron-withdrawing effects (σm = 0.34 per fluorine) and steric profile that distinguishes it from non-fluorinated (e.g., 1-phenyl-1H-pyrazol-4-amine), mono-fluorinated (e.g., 1-(4-fluorophenyl)-1H-pyrazol-4-amine), and regioisomeric difluoro analogs (e.g., 1-(2,4-difluorophenyl)-1H-pyrazol-4-amine). These differences translate into measurable disparities in inhibitory potency, metabolic stability, and physicochemical properties that render casual substitution scientifically indefensible for applications requiring reproducible SAR or reliable intermediate performance.

Quantitative Differentiation Evidence for 1-(3,5-Difluorophenyl)-1H-pyrazol-4-amine Against Closest Analogs


Lipophilicity (logP) Differentiation: 3,5-Difluoro vs. Non-Fluorinated and 4-Fluoro Analogs

The calculated logP of 1-(3,5-difluorophenyl)-1H-pyrazol-4-amine is 2.31, representing a substantial increase in lipophilicity relative to the non-fluorinated parent 1-phenyl-1H-pyrazol-4-amine (estimated logP ~1.4), and is moderately higher than the mono-fluorinated 1-(4-fluorophenyl)-1H-pyrazol-4-amine analog (estimated logP ~1.8) . This 0.5–0.9 logP unit increase corresponds to approximately a 3- to 8-fold higher partition coefficient, which can enhance passive membrane permeability while still maintaining favorable drug-like properties (logP <3).

Lipophilicity Drug-likeness Permeability

In Vitro Antiproliferative Activity: 3,5-Difluoro vs. 4-Fluoro Pyrazole Analogs in Cancer Cell Lines

In a study of haloaminopyrazole derivatives, compounds bearing fluorine substitution on the phenyl ring demonstrated significantly enhanced antiproliferative activity compared to their chlorine-substituted and non-halogenated counterparts [1]. Notably, fluorinated pyrazoles (including 3,5-difluorophenyl-containing compounds) exhibited IC50 values in the low micromolar range (1–10 µM) against A549 lung cancer and MDA-MB-231 breast cancer cell lines, whereas chlorine-substituted analogs and non-halogenated parent compounds showed markedly reduced potency (IC50 >20 µM) or were inactive [1].

Anticancer Cytotoxicity Kinase inhibition

JAK Kinase Inhibition Potency: 3,5-Difluorophenyl-Containing 4-Aminopyrazoles Exhibit Nanomolar Activity

A series of 4-amino-(1H)-pyrazole derivatives designed as JAK inhibitors revealed that compounds incorporating 3,5-difluorophenyl or structurally related fluorinated aryl groups at the N1 position achieved potent inhibition of JAK1, JAK2, and JAK3 with IC50 values ranging from 2.2 nM to 3.5 nM [1]. These values were comparable to or exceeded the potency of the approved JAK inhibitor ruxolitinib (JAK1 IC50 = 3.3 nM; JAK2 IC50 = 2.8 nM) in the same assay format [1]. In contrast, analogs lacking fluorine substitution on the N1-aryl ring showed >100-fold reduced potency (IC50 >500 nM) against JAK2, demonstrating the critical contribution of the fluorinated aryl group to kinase engagement [1].

JAK inhibitors Kinase selectivity Immuno-oncology

Crystallographic Evidence: 3,5-Difluorophenyl Pyrazole Adopts a Distinct Solid-State Conformation Favorable for Target Binding

Single-crystal X-ray diffraction analysis of a closely related 1-(3,5-difluorophenyl)-substituted pyrazole derivative revealed that the 3,5-difluorophenyl ring adopts a near-orthogonal dihedral angle (approximately 85–90°) relative to the pyrazole core, minimizing steric clash while orienting the fluorine atoms for potential halogen-bonding or orthogonal multipolar interactions with target protein residues [1]. This conformational preference contrasts with non-fluorinated phenyl analogs, which typically exhibit smaller dihedral angles (30–60°) and greater rotational freedom, potentially reducing binding entropy and specificity [1].

X-ray crystallography Conformational analysis Structure-based design

Optimal Research and Industrial Application Scenarios for 1-(3,5-Difluorophenyl)-1H-pyrazol-4-amine Based on Quantitative Differentiation


Kinase Inhibitor Lead Optimization Requiring High JAK Potency and Favorable Lipophilicity

Based on evidence that fluorinated 4-aminopyrazoles achieve nanomolar JAK inhibition (IC50 2.2–3.5 nM) and possess a logP of 2.31, this compound is optimally suited as a core scaffold for designing novel JAK inhibitors. The 3,5-difluorophenyl group provides both the electronic properties necessary for potent kinase engagement and a lipophilicity profile within the optimal range for oral bioavailability [1]. Procurement is warranted for medicinal chemistry programs targeting JAK-driven malignancies or autoimmune disorders where ruxolitinib-like potency is desired but with potential for improved selectivity or pharmacokinetics.

Synthesis of Fluorinated Building Blocks for Fragment-Based Drug Discovery

The 4-amino group serves as a versatile synthetic handle for further derivatization (e.g., amide coupling, reductive amination, urea formation), while the 3,5-difluorophenyl moiety imparts metabolic stability and favorable physicochemical properties [1]. This compound is an ideal building block for generating focused libraries of fluorinated pyrazoles, enabling fragment-based screening campaigns where enhanced binding affinity and reduced metabolic liability are prioritized over non-fluorinated analogs [1].

Structure-Activity Relationship (SAR) Studies Exploring Halogen Effects on Anticancer Activity

Given the demonstrated superiority of fluorinated over chlorinated and non-halogenated pyrazoles in antiproliferative assays (IC50 1–10 µM vs. >20 µM), this compound provides a defined reference point for systematic SAR exploration [1]. Researchers investigating the impact of halogen substitution patterns on cytotoxicity, target engagement, or pharmacokinetics should procure this compound as a benchmark fluorinated comparator against its 4-fluoro, 2,4-difluoro, and non-fluorinated counterparts [1].

Crystallography and Computational Chemistry Studies of Conformational Preferences

The near-orthogonal dihedral angle exhibited by the 3,5-difluorophenyl group in solid-state structures makes this compound valuable for validating computational models of aryl-pyrazole torsional profiles [1]. Procurement is recommended for laboratories conducting co-crystallization trials with kinase domains or performing DFT calculations to predict binding poses, where the locked conformation may confer a unique advantage in rational design [1].

Quote Request

Request a Quote for 1-(3,5-Difluorophenyl)-1H-pyrazol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.